Protostemotinine

Description

Overview of the Stemona Alkaloid Class and Their Academic Significance

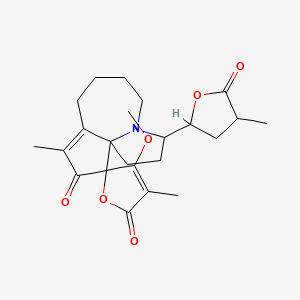

The Stemona alkaloids are a unique class of natural products exclusively found in plants of the Stemonaceae family, which are primarily distributed in Southeast Asia. thieme-connect.com Structurally, these alkaloids are characterized by a core pyrrolo[1,2-a]azepine nucleus. researchgate.net This core structure is often elaborately decorated with various side chains, frequently forming terminal lactone rings. thieme-connect.com

The academic significance of Stemona alkaloids stems from their complex and varied structures, which present a considerable challenge for isolation, structure elucidation, and total synthesis. The diversity within this alkaloid family has also prompted extensive research into their chemotaxonomy, helping to classify different Stemona species based on their chemical constituents. thieme-connect.comresearchgate.net Furthermore, many Stemona alkaloids have exhibited a range of biological activities, including insecticidal and antitussive properties, which drives further investigation into their potential applications. thieme-connect.com

Historical Perspective of Protostemotinine (B596388) Discovery and Initial Characterization

This compound was first isolated from the roots and rhizomes of Stemona sessilifolia. medchemexpress.comglpbio.com Its structure was established through a combination of spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The definitive three-dimensional structure and stereochemistry of this compound were confirmed by X-ray crystallographic analysis. researchgate.netresearchgate.net In some earlier literature, the name maistemonine (B1234808) was used to refer to a compound that was later identified as this compound, despite some reported differences in melting points. researchgate.netknapsackfamily.com

Structural Classification of this compound within the Stemona Alkaloid Family

The structural classification of Stemona alkaloids can be approached from different perspectives, including biosynthetic pathways and skeletal types. One common classification system divides the alkaloids into groups based on the carbon framework of the side chains attached to the core nucleus. thieme-connect.com

Based on biosynthetic considerations, Stemona alkaloids can be broadly categorized. A comprehensive classification based on biogenetic pathways and chemical features places them into two main classes: hemiterpenoid pyrrolidine (B122466) and monoterpenoid pyrrolidine alkaloids. researchgate.net

A more structurally focused classification system groups the alkaloids based on their skeletal types. For instance, one review organizes 82 Stemona alkaloids into three primary groups: the stichoneurine-type, the protostemonine-type, and the croomine-type, distinguished by the nature of the carbon chains at C-9 of the pyrroloazepine nucleus. thieme-connect.com Another classification scheme expands this to eight structural groups. researchgate.net

This compound belongs to the protostemonine-type (also referred to as the stemoamide group in some classifications). thieme-connect.comresearchgate.net This group is characterized by a specific arrangement of substituents and fused ring systems. Further classifications have been proposed as more alkaloids have been discovered, with one review identifying 25 new members of the tricyclic 2H-furo[3,2-c]pyrrolo[1,2-a]azepine nucleus group since an earlier review. core.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

4'-methoxy-3',11-dimethyl-4-(4-methyl-5-oxooxolan-2-yl)spiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-12-11-17(29-20(12)26)16-8-9-22-15(7-5-6-10-24(16)22)13(2)18(25)23(22)19(28-4)14(3)21(27)30-23/h12,16-17H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYPPFSYUDCEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)C2CCC34N2CCCCC3=C(C(=O)C45C(=C(C(=O)O5)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Botanical Distribution, and Isolation Methodologies

Identification of Primary Botanical Sources of Protostemotinine (B596388)

This compound has been identified and isolated from the roots and rhizomes of several species within the Stemona genus. The primary botanical sources confirmed through phytochemical studies are Stemona sessilifolia and Stemona japonica. medchemexpress.comresearchgate.netknapsackfamily.com It is noteworthy that this compound was initially named as such when isolated from S. sessilifolia, but was later identified as being identical to the previously reported alkaloid, maistemonine (B1234808). thieme-connect.comclockss.org

Other related alkaloids, such as protostemonine, have also been isolated from various Stemona species, contributing to the rich chemical diversity of this plant genus. researchgate.netresearchgate.net The specific alkaloid composition, including the presence and concentration of this compound, can vary among different Stemona species. nih.gov

Geographic and Ecological Distribution of this compound-Producing Plants

The Stemonaceae family, the exclusive source of Stemona alkaloids, is predominantly distributed throughout Southeast Asia. thieme-connect.comresearchgate.netthieme-connect.com This distribution extends to regions of Northern Australia, China, and Japan. researchgate.net The genus Stemona itself comprises approximately 25 species, which are typically twining herbs with perennial tuberous roots. thieme-connect.com

Stemona japonica, a known source of this compound, is native to a wide geographical area that includes China, the Indian subcontinent, Southeast Asia, Papuasia, and northern Australia. researchgate.net In China, this plant is known as "baibu" and is recognized as one of the 50 fundamental herbs in Traditional Chinese Medicine. researchgate.net Stemona sessilifolia, another primary source, is also found in China, with notable collection sites in areas like Tuzhou County in Anhui province and Baohua Mountain in Jiangsu Province. researchgate.netnih.gov

These plants often thrive in seasonal climates and can be found in relatively dry vegetation. thieme-connect.com The specific ecological niches and geographical distribution of these plants directly influence the availability of this compound for research and traditional use.

Advanced Chromatographic and Extraction Techniques for this compound Isolation and Purification

The isolation and purification of this compound from its natural plant sources involve a series of sophisticated extraction and chromatographic techniques. The general process begins with the extraction of the raw plant material, typically the roots, followed by purification to isolate the target alkaloid.

Extraction Methods

A common initial step is the extraction of the dried and powdered plant material with a solvent. Ethanol (B145695) is frequently used for this purpose. researchgate.netnrfhh.com For instance, the roots of S. sessilifolia have been extracted with 75% ethanol. researchgate.net Other methods, such as sequentially reflux extraction using solvents of varying polarity like hexane, dichloromethane, and ethanol, have also been employed for Stemona species. nih.gov Hot water extraction and ultrasound-assisted extraction are other documented methods for obtaining compounds from Stemona plants, though these are more commonly associated with polysaccharides. mdpi.com

Following the initial extraction, a liquid-liquid partitioning step is often used to separate compounds based on their solubility. For example, an ethanol extract can be partitioned with chloroform (B151607) and n-butanol. researchgate.net

Chromatographic Purification

Chromatography is the cornerstone of isolating pure this compound from the crude extract. bioanalysis-zone.com Various chromatographic methods are utilized, often in combination, to achieve high purity. nih.govnih.gov

Column Chromatography: This is a fundamental technique used for the initial separation of compounds. Silica gel and macroporous resin are common stationary phases used in the column chromatography of Stemona extracts. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that is crucial for the fine purification of alkaloids like this compound. metwarebio.com It offers precise separation based on the differential partitioning of compounds between a stationary phase and a liquid mobile phase. metwarebio.com

Other Chromatographic Techniques: Techniques such as thin-layer chromatography (TLC) are used for monitoring the separation process. nih.gov More advanced methods like affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography are also available for purifying complex biomolecules, though their specific application for this compound is less detailed in the provided context. sinobiological.comresearchgate.net

The final identification and structural elucidation of the isolated compound are confirmed using spectroscopic analyses. researchgate.netnih.gov

Table 1: Botanical Sources of this compound

| Botanical Name | Plant Part |

|---|---|

| Stemona sessilifolia | Roots, Rhizomes |

| Stemona japonica | Roots |

Structural Elucidation and Stereochemical Investigations of Protostemotinine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in deciphering the complex structure of protostemotinine (B596388). Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers have been able to piece together the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR and ¹³C NMR spectra provide the fundamental framework for the structural analysis. researchgate.net The number of signals in the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms, while the chemical shifts offer clues about their chemical environment, such as whether they are part of an alkyl chain, an alkene, or a carbonyl group. libretexts.orgchemistrysteps.com Similarly, the ¹H NMR spectrum reveals the number of different proton environments and their electronic surroundings. physicsandmathstutor.com

To assemble the molecular puzzle, various 2D NMR techniques are employed. slideshare.netmodgraph.co.ukepfl.ch Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecular structure. libretexts.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with the carbon atom to which it is directly attached, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons, typically over two to three bonds. epfl.chucsb.edu These correlations are crucial for connecting different fragments of the molecule.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry of the molecule. libretexts.org For instance, NOESY experiments on related Stemona alkaloids have been used to assign the relative configuration of substituents by observing correlations between protons on different rings. core.ac.uk

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-21 | 3.96 | |

| H-2 | ||

| Me-17 | ||

| H-9 | ||

| H-10 | ||

| H-8 | ||

| Me-15 | 1.50 | s |

| Me-17 | 1.15 | d |

| Me-22 | 1.25 | d |

| CH₂-5 | 2.87, 3.40 |

Note: This table presents a selection of reported ¹H NMR data and is not exhaustive. Chemical shifts and multiplicities are dependent on the solvent and instrument frequency used. Data compiled from multiple sources. mdpi.comresearchgate.net

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-19 | 34.7 |

| C-20 | 35.9 |

| C-21 | 181.8 |

| C-9 | 165.0 |

| C-9a | |

| C-12 | 97.4 |

| C-10 | |

| C-13 | 76.1 |

| C-12 | 110.3 |

| OMe | 58.9 |

| C(O) | 170.2 |

| C=C | 97.1, 124.6, 149.1, 163.3 |

| C-8 | 83.8 |

Note: This table presents a selection of reported ¹³C NMR data and is not exhaustive. Chemical shifts are dependent on the solvent and instrument frequency used. Data compiled from multiple sources. mdpi.comresearchgate.net

Mass Spectrometric (MS) Analysis for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides crucial information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) has been instrumental in determining its molecular formula as C₂₃H₃₁NO₆. nih.gov This information is fundamental for any structural elucidation effort.

In addition to providing the molecular formula, mass spectrometry offers insights into the structure of the molecule through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. For instance, in the EIMS (Electron Ionization Mass Spectrometry) of related Stemona alkaloids, a base peak at [M - 99]⁺ has been observed, confirming the presence of an α-methyl-γ-lactone moiety attached to the core structure. mdpi.com

Infrared (IR) Spectroscopy and Other Spectroscopic Methods in Structural Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. wikipedia.org The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. These include stretching vibrations for C-H bonds (both sp² and sp³ hybridized), C=O (carbonyl) groups within the lactone rings, and C=C (alkene) bonds. libretexts.orgspectroscopyonline.com The presence of strong carbonyl absorption bands would provide evidence for the lactone moieties, a common feature in many Stemona alkaloids. thieme-connect.com

X-ray Crystallographic Analysis for Absolute Stereochemistry Assignment

While spectroscopic methods like NMR are excellent for determining the connectivity and relative stereochemistry of a molecule, X-ray crystallography provides the definitive assignment of the absolute stereochemistry. researchgate.netnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom.

The crystal structure of this compound, also known as maistemonine (B1234808), has been determined by single-crystal X-ray diffraction analysis. ccspublishing.org.cn This analysis confirmed the complex tetracyclic core and the stereochemistry of the various chiral centers within the molecule. The ability to determine the absolute configuration is crucial, as different stereoisomers can exhibit distinct biological activities. soton.ac.ukimperial.ac.uk The X-ray crystallographic data for maistemonine revealed an orthorhombic crystal system with the space group P2₁2₁2₁. ccspublishing.org.cn

Comparative Spectroscopic and Structural Analysis with Related Stemona Alkaloids

The structural elucidation of this compound is also aided by comparing its spectroscopic data with those of other known Stemona alkaloids. knapsackfamily.comclockss.org The Stemona family of alkaloids is characterized by a common pyrrolo[1,2-α]azepine nucleus, but with variations in the attached side chains and ring systems. thieme-connect.comd-nb.info

By comparing the NMR and mass spectra of this compound with those of related compounds like stemonamine, stemonamide, and isomaistemonine, researchers can identify characteristic signals and fragmentation patterns associated with specific structural motifs. mdpi.comacs.org This comparative approach can help to confirm structural assignments and highlight subtle differences between closely related alkaloids. For example, the NMR data of this compound can be compared to that of croomine (B1227750) or other alkaloids within the same structural group to identify conserved and divergent features. core.ac.uk This analysis is essential for understanding the structural diversity within this class of natural products. researchgate.net

Chemical Synthesis and Derivatization Strategies of Protostemotinine

Synthetic Methodologies for the Core Skeleton of Protostemotinine (B596388)

The construction of the core skeleton of this compound and related Stemona alkaloids often involves the strategic assembly of heterocyclic ring systems. A key challenge lies in the formation of the fused and spirocyclic frameworks that characterize these natural products.

One notable strategy involves a tandem Friedel–Crafts cyclization and lactonization process. This approach has been successfully utilized to form the 5-7-5 tricyclic core found in certain Stemona alkaloids, demonstrating an efficient method for constructing complex polycyclic systems in a single cascade reaction. researchgate.net Another innovative method is the palladium-catalyzed carbonylative spirolactonization of a hydroxycyclopropanol. This reaction provides a rapid and effective route to the oxaspirolactone moiety, a common feature in this class of alkaloids. researchgate.net

Intramolecular reactions have also proven to be powerful tools. For instance, an intramolecular Diels-Alder reaction has been combined with an intramolecular Schmidt reaction in the synthesis of related alkaloids like stenine. nih.gov This combination allows for the stereocontrolled formation of multiple rings in a concise manner. Similarly, an intramolecular propargylic Barbier reaction has been employed to construct the seven-membered ring characteristic of stemoamide. researchgate.net

Total Synthesis Approaches to this compound and its Stereoisomers

The total synthesis of this compound and its stereoisomers requires precise control over multiple stereocenters. Synthetic chemists have devised various strategies to achieve this, often relying on the connection of chiral building blocks. rsc.org

A common approach is the chiron approach , which utilizes readily available chiral molecules from natural sources as starting materials. beilstein-journals.org For example, the synthesis of stereoisomers of other complex natural products has been achieved using commercially available compounds with defined stereochemistry, such as (R)- and (S)-citronellol. rsc.org The sequence in which these chiral synthons are introduced into the synthetic route dictates the final stereochemistry of the product. rsc.org

Key reactions that enable the coupling of these building blocks are crucial. The Fouquet–Schlosser variant of the Grignard reaction is one such key step that has been employed in the synthesis of complex stereoisomers. rsc.org

Furthermore, the development of asymmetric syntheses has been pivotal. For instance, the asymmetric total syntheses of five pyrrole-type Stemona alkaloids and two of their stereoisomers were accomplished, with some being synthesized for the first time. researchgate.net These syntheses often feature key stereoselective reactions such as a Prins cyclization to establish the core skeleton. researchgate.net

| Key Synthetic Approach | Description | Relevant Alkaloid Type |

| Tandem Friedel–Crafts cyclization/lactonization | Forms the 5-7-5 tricyclic core. | Pyrrole-type Stemona alkaloids |

| Palladium-catalyzed carbonylative spirolactonization | Constructs the oxaspirolactone moiety. | Pyrrole-type Stemona alkaloids |

| Intramolecular Diels-Alder/Schmidt reaction | Creates fused ring systems. | Stenine |

| Intramolecular propargylic Barbier reaction | Forms the seven-membered ring. | Stemoamide |

| Chiron approach | Utilizes chiral starting materials for stereocontrol. | Aspergillide C |

Semisynthesis and Chemical Modification of this compound and its Analogues

Semisynthesis, which utilizes compounds isolated from natural sources as starting materials for chemical modifications, offers an efficient pathway to novel analogues. wikipedia.org This approach is particularly valuable for complex molecules like this compound, where total synthesis can be lengthy and low-yielding. wikipedia.org

The goal of semisynthesis is often to explore the structure-activity relationships of a natural product by creating a library of derivatives. This can involve the modification of existing functional groups or the introduction of new ones. For example, in the broader context of natural product synthesis, methods have been developed for the efficient preparation of fluorescent-labeled analogs, which are valuable tools for biological studies. rsc.org

The chemical modification of related Stemona alkaloids has been enriched by the divergent synthesis of multiple analogues from a common intermediate. For example, didehydrostemoamide has served as a versatile precursor for the synthesis of five different pyrrole (B145914) Stemona alkaloids. researchgate.net This highlights how a single, biosynthetically related intermediate can be chemically manipulated to produce a range of structurally diverse compounds.

Regio- and Stereoselective Synthetic Pathways for this compound Derivatives

The development of regio- and stereoselective reactions is paramount for the synthesis of specific derivatives of this compound. nih.gov These methods allow for precise control over the chemical structure, which is crucial for understanding the biological activity of different isomers.

A variety of stereoselective synthetic methods have been developed that could be applicable to the synthesis of this compound derivatives. For example, a short synthetic route to C-glycosyl-aminoethyl sulfide (B99878) derivatives has been achieved through the regioselective ring opening of a chiral aziridine with thiophenol. mdpi.com

Another powerful strategy involves the use of rearrangement reactions. A double rearrangement reaction has been utilized for the regio- and stereoselective synthesis of diversely functionalized 1,3-thiaselenol-2-ylmethyl selenides. beilstein-journals.org Such methodologies, which allow for the predictable formation of specific isomers, are highly sought after in synthetic chemistry. uochb.cz

Furthermore, the combination of a Henry reaction and a base-promoted β-elimination has been proposed as a two-step approach to control both regioselectivity and stereoselectivity in the synthesis of nitro-fatty acids, a strategy that could be adapted for the synthesis of this compound derivatives. nih.gov

| Reaction Type | Selectivity | Application Example |

| Ring opening of chiral aziridine | Regio- and Stereoselective | Synthesis of C-glycosyl-aminoethyl sulfide derivatives mdpi.com |

| Double rearrangement reaction | Regio- and Stereoselective | Synthesis of 1,3-thiaselenol-2-ylmethyl selenides beilstein-journals.org |

| Henry reaction & β-elimination | Regio- and Stereoselective | Synthesis of nitro-fatty acids nih.gov |

Biosynthetic Pathways of Protostemotinine

Identification of Putative Biosynthetic Precursors in Stemona Species

The biosynthesis of the diverse family of Stemona alkaloids is believed to originate from a common set of primary metabolites. semanticscholar.orgresearchgate.net Based on the structural analysis of numerous alkaloids isolated from various Stemona species and biosynthetic studies on related compounds, a consensus has emerged regarding the likely precursors of protostemotinine (B596388).

The core structure of most Stemona alkaloids, a pyrrolo[1,2-a]azepine nucleus, is hypothesized to be derived from amino acids. semanticscholar.orgresearchgate.net Specifically, L-ornithine and L-glutamic acid have been identified as the putative precursors for this heterocyclic system. semanticscholar.orgresearchgate.netnih.gov L-ornithine can provide a C4N unit, which forms the pyrrolidine (B122466) ring, a key feature in many alkaloids. thaiscience.info

In addition to the amino acid-derived core, the complex side chains of Stemona alkaloids are thought to originate from the terpenoid pathway. sci-hub.se For this compound and related compounds, it is proposed that hemiterpenoid or monoterpenoid units are incorporated into the final structure. semanticscholar.orgresearchgate.net These terpenoid precursors are themselves derived from the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

A study on the in vitro culture of a Stemona species demonstrated that the addition of L-ornithine to the culture medium led to a significant increase in the production of certain Stemona alkaloids, providing experimental support for its role as a precursor. thaiscience.info While this study did not specifically measure this compound levels, it strengthens the general hypothesis of L-ornithine's involvement in the biosynthesis of this class of compounds.

Table 1: Putative Biosynthetic Precursors of this compound

| Precursor Molecule | Proposed Contribution to this compound Structure |

| L-Ornithine | Forms the core pyrrolidine ring of the pyrrolo[1,2-a]azepine system. |

| L-Glutamic Acid | Contributes to the formation of the azepine ring in the core structure. |

| Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP) | Serve as the building blocks for the terpenoid-derived side chains. |

Proposed Enzymatic Steps and Reaction Mechanisms in this compound Formation

The assembly of this compound from its basic precursors is undoubtedly a multi-step process catalyzed by a series of specific enzymes. Although the individual enzymes have not yet been isolated and characterized from Stemona species, plausible enzymatic reactions can be proposed based on known biochemical transformations.

The initial steps likely involve the conversion of L-ornithine and L-glutamic acid into intermediates that can condense to form the bicyclic pyrrolo[1,2-a]azepine core. This process is expected to involve enzymes such as decarboxylases, aminotransferases, and oxidoreductases to modify the initial amino acid structures. nih.gov

The incorporation of the terpenoid side chains is likely catalyzed by a class of enzymes known as terpene synthases (TPSs) . nih.govnih.gov These enzymes are responsible for the cyclization and rearrangement of prenyl pyrophosphate precursors (derived from IPP and DMAPP) to generate the vast diversity of terpenoid structures found in nature. mdpi.complos.org In the case of this compound, a specific terpene synthase would likely catalyze the formation of the hemiterpenoid or monoterpenoid moiety that is subsequently attached to the alkaloid core.

Following the formation of the core structure and the terpenoid side chain, a series of tailoring enzymes would be required to complete the biosynthesis of this compound. These enzymes could include:

Cytochrome P450 monooxygenases (P450s): These enzymes are frequently involved in the oxidation and hydroxylation of natural product scaffolds, which could be responsible for introducing the various oxygen-containing functional groups in this compound.

Methyltransferases: The methoxy (B1213986) group present in the this compound structure would be installed by a methyltransferase, likely using S-adenosyl methionine (SAM) as the methyl donor.

Lactone-forming enzymes: The formation of the lactone rings, a characteristic feature of many Stemona alkaloids, would require specific enzymatic activity.

The final assembly of these different components into the intricate, three-dimensional structure of this compound would likely involve a series of stereochemically controlled enzymatic reactions.

Tracing Isotopic Labeling Patterns in Biosynthetic Studies

Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways by tracing the fate of labeled precursors in a living organism. nih.govbeilstein-journals.orgnih.gov In this method, a precursor molecule containing a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ¹⁵N, ²H) is "fed" to the organism, and the position of the label in the final natural product is determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.govrsc.org

While no specific isotopic labeling studies have been published for this compound, the general principles of this technique are highly relevant to confirming its proposed biosynthetic pathway. For instance, feeding experiments with ¹³C-labeled L-ornithine or L-glutamic acid could definitively establish their role in the formation of the pyrrolo[1,2-a]azepine core. The specific pattern of ¹³C incorporation in the this compound molecule would reveal how these precursors are assembled.

Similarly, feeding experiments with ¹³C-labeled acetate (B1210297) or mevalonate, which are precursors to the terpenoid pathway, could be used to trace the origin of the side chains. The resulting labeling pattern in the terpenoid-derived portions of this compound would provide strong evidence for their biosynthetic origin.

Table 2: Hypothetical Isotopic Labeling Experiments for this compound Biosynthesis

| Labeled Precursor | Expected Labeled Portion of this compound | Analytical Technique |

| [¹³C]-L-Ornithine | Pyrrolidine ring of the core structure | ¹³C NMR Spectroscopy |

| [¹³C]-L-Glutamic Acid | Azepine ring of the core structure | ¹³C NMR Spectroscopy |

| [¹³C]-Acetate | Terpenoid-derived side chains | ¹³C NMR Spectroscopy |

| [¹³C]-Mevalonate | Terpenoid-derived side chains | ¹³C NMR Spectroscopy |

The successful application of these isotopic labeling techniques would provide invaluable experimental data to either confirm or revise the currently proposed biosynthetic pathway of this compound.

Preclinical Pharmacological and Biological Research on Protostemotinine

In Vitro Biological Activity Assessments of Protostemotinine (B596388)

Research into the anti-inflammatory properties of Stemona alkaloids has involved cell-based assays to determine their effects on inflammatory mediators. Studies on maistemonine-type alkaloids, which include this compound, have demonstrated the ability to inhibit nitric oxide (NO) production in the murine macrophage cell line RAW 264.7. researchgate.net This inhibition of a key inflammatory marker suggests a potential anti-inflammatory effect at the cellular level. One study reported that certain maistemonine-type compounds displayed inhibitory activity on NO production with IC50 values approaching that of the anti-inflammatory drug Dexamethasone. researchgate.net

Interactive Data Table: Anti-inflammatory Activity of Maistemonine-Type Alkaloids

| Compound Type | Cell Line | Assay | Effect | Reference Compound |

|---|---|---|---|---|

| Maistemonine-type Alkaloids | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | IC50 values ranging from 13.75 ± 0.24 µM to 113.52 ± 3.00 µM | Dexamethasone |

While in vivo studies have confirmed the antitussive effects of alkaloids from Stemona sessilifolia, including this compound (Maistemonine), detailed investigations into the specific underlying mechanisms using cellular models are not extensively documented in the available scientific literature. researchgate.netresearchgate.net

The Stemona genus is well-regarded for its potent insecticidal alkaloids. researchgate.netresearchgate.netcmu.ac.th Various compounds isolated from these plants have been evaluated for their effects against agricultural pests. researchgate.netcmu.ac.th However, specific in vitro studies detailing the direct antiparasitic or insecticidal activity of this compound itself are not prominently featured in the reviewed literature. While related compounds show activity, direct data for this compound is limited.

In addition to its other potential bioactivities, this compound has been evaluated in cytotoxicity assays. One report indicates that the compound was tested for its effects on Vero cells, a lineage of kidney epithelial cells from an African green monkey, showing cytotoxic activity with a reported IC50 value. scribd.com

Interactive Data Table: Cytotoxicity of this compound

| Compound | Cell Line | Assay Type | Result (IC50) |

|---|---|---|---|

| This compound | Vero Cells | Cytotoxicity | 48.0 µM |

In Vivo Preclinical Efficacy Studies of this compound

The most well-documented preclinical efficacy of this compound (reported as Maistemonine) is its antitussive activity. researchgate.netresearchgate.net The citric acid-induced cough model in guinea pigs is a standard and widely used preclinical assay to evaluate the efficacy of potential cough-suppressing agents. researchgate.netresearchgate.net In this model, conscious guinea pigs are exposed to an aerosol of citric acid, which acts as an irritant to induce a cough response. The number of coughs is counted over a specific period. Research has shown that major alkaloidal constituents from the roots of Stemona sessilifolia, including Maistemonine (B1234808) (this compound), demonstrated significant antitussive activity when administered peripherally in this animal model. researchgate.net

Interactive Data Table: In Vivo Antitussive Efficacy of this compound (as Maistemonine)

| Compound | Animal Model | Tussive Agent | Observed Effect |

|---|---|---|---|

| Maistemonine (this compound) | Guinea Pig | Citric Acid Aerosol | Significant antitussive activity |

Insufficient Information to Generate Article on the Chemical Compound “this compound”

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound “this compound” to generate the requested article. The search yielded limited information directly pertaining to this compound, with most of the available research focusing on the broader class of Stemona alkaloids.

While this compound is identified as a Stemona alkaloid, and this class of compounds is known for its insecticidal and antiparasitic properties, the specific preclinical pharmacological and biological research data required to populate the outlined sections and subsections of the requested article for this compound is not available in the public domain.

The performed searches did not yield specific details regarding:

Preclinical Models for Antiparasitic and Insecticidal Activity of this compound: No studies detailing the use of specific preclinical models to evaluate the antiparasitic or insecticidal efficacy of this compound were found.

Assessment of Systemic Biological Responses to this compound in Model Organisms: There is a lack of published research on the systemic effects of this compound in in vivo models.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives: While the insecticidal activity of a derivative, 13-demethoxy-11(S),12(R)-dihydroprotostemonine, has been mentioned in the context of its action on nicotinic acetylcholine (B1216132) receptors, detailed SAR studies for this compound itself are not available.

Rational Design and Synthesis of this compound Analogues for SAR Elucidation: No literature was found describing the rational design and synthesis of a series of this compound analogues for the purpose of elucidating structure-activity relationships.

Computational Chemistry Approaches in SAR Prediction and Validation for this compound: There are no specific computational studies on this compound for SAR prediction and validation.

Molecular Mechanisms of Action and Identification of Pharmacological Targets of this compound: Beyond the general understanding of Stemona alkaloids' effects, the specific molecular targets and detailed mechanisms of action for this compound have not been elucidated in the available literature.

Due to the scarcity of specific data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without introducing information that falls outside the explicit scope of the requested compound.

Molecular Mechanisms of Action and Identification of Pharmacological Targets

Elucidation of Downstream Signaling Pathways Modulated by this compound

No research has been published that elucidates the downstream signaling pathways modulated by this compound. Investigations into how this compound might affect intracellular signaling cascades, such as MAPK/ERK, PI3K/AKT, or JAK/STAT pathways, have not been reported in the scientific literature. As a result, its mechanism of action at the cellular level remains unknown.

Proteomic and Genomic Approaches for Target Identification

A search for studies utilizing proteomic and genomic approaches to identify the molecular targets of this compound yielded no results. There are no published reports of differential protein expression (proteomics) or gene expression (genomics) in response to treatment with this compound. Such studies are crucial for unbiased target identification and for understanding the broader biological effects of a compound. In the case of this compound, this research has not been conducted or has not been made publicly available.

Advanced Analytical Methodologies for Protostemotinine Research

Quantitative and Qualitative Analytical Techniques (e.g., HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are cornerstone techniques for the analysis of protostemotinine (B596388) and related Stemona alkaloids. mdpi.com These methods offer high resolution and sensitivity, making them suitable for both identifying (qualitative) and measuring (quantitative) the compound in various samples. mdpi.com

HPLC, often coupled with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), is widely used for the separation and quantification of alkaloids from crude plant extracts. researchgate.netphcog.comnih.gov Since many Stemona alkaloids lack strong UV-absorbing functional groups, ELSD is a common alternative for quantification. phcog.comnih.gov For qualitative analysis, HPLC is frequently coupled with mass spectrometry. researchgate.net

LC-MS/MS has become an indispensable tool due to its superior sensitivity and selectivity. youtube.comtechnologynetworks.com This technique allows for the unambiguous identification of this compound based on its specific mass-to-charge ratio (m/z) and its unique fragmentation patterns upon collision-induced dissociation. researchgate.net For quantitative analysis, LC-MS/MS is often operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity by tracking a specific precursor-to-product ion transition. nih.govmdpi.com This targeted approach minimizes interference from other components in the matrix, which is critical when analyzing complex mixtures like plant extracts or biological fluids. nih.gov

Table 1: Comparison of Analytical Techniques for this compound Analysis

| Technique | Primary Use | Detector(s) | Advantages | Limitations |

|---|---|---|---|---|

| HPLC | Quantitative | UV/DAD, ELSD | Robust, widely available, good for quantification. researchgate.netphcog.com | Lower sensitivity and specificity compared to MS; ELSD can have non-linear response. phcog.com |

| LC-MS/MS | Qualitative & Quantitative | Triple Quadrupole (QqQ), Ion Trap, Orbitrap | High sensitivity and selectivity, provides structural information (fragmentation), accurate quantification using MRM. youtube.comresearchgate.netnih.gov | Higher equipment cost, potential for matrix effects. youtube.com |

Applications of Advanced Spectroscopic Techniques for Complex Mixture Analysis

While chromatographic methods are powerful, advanced spectroscopic techniques offer complementary information, particularly for structural elucidation and the analysis of complex mixtures with minimal sample preparation. encyclopedia.pubmdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy, when paired with chemometric tools, can provide detailed molecular insights. encyclopedia.pubmdpi.com

NMR spectroscopy is a primary tool for the definitive structural determination of novel compounds like this compound. encyclopedia.pub It provides detailed information about the chemical environment of atoms within a molecule. For complex mixture analysis, NMR can serve as a "molecular fingerprinting" tool. By analyzing the complete NMR spectrum of a crude extract, it is possible to identify and even quantify major components like this compound without chromatographic separation. encyclopedia.pub

Raman spectroscopy is another non-destructive technique that provides information about molecular vibrations. mdpi.com It can be used to analyze the chemical composition of samples, and when coupled with microscopy (Raman microscopy), it can even map the distribution of specific compounds within plant tissues. encyclopedia.pub

The large datasets generated by these spectroscopic techniques are often analyzed using chemometrics—the application of statistical methods to chemical data. mdpi.com This allows for the extraction of relevant information from complex spectra, enabling the classification of samples or the prediction of constituent concentrations. mdpi.com

Method Validation and Standardization for Reproducible Research Outcomes

To ensure that analytical methods produce reliable and reproducible results, they must undergo rigorous validation. usp.orgnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. usp.org Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). chromatographyonline.comnih.gov

Published studies on the analysis of Stemona alkaloids demonstrate the standard procedures for method validation. For instance, an HPLC-ELSD method developed for the simultaneous determination of six alkaloids in Stemonae radix was validated for linearity, precision, repeatability, and accuracy. nih.gov Similarly, an HPLC method for determining stemoninine (B1255639) in rat plasma was validated to establish its linearity, recovery, and intra- and inter-day precision. nih.gov These validation studies confirm that the methods are accurate and precise for the intended analytical application. nih.govnih.gov

Table 2: Example Validation Parameters for HPLC Analysis of Stemona Alkaloids

| Parameter | Definition | Example Acceptance Criteria |

|---|---|---|

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | > 0.9990 phcog.comnih.gov |

| Precision (RSD%) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | < 4% phcog.comnih.gov |

| Accuracy (Recovery %) | The closeness of the test results obtained by the method to the true value. | 96.6% to 103.7% phcog.comnih.gov |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | 0.011–0.086 µg/mL phcog.comnih.gov |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 0.033–0.259 µg/mL phcog.comnih.gov |

Note: LOD and LOQ values are for a specific method analyzing six different Stemona alkaloids and serve as an illustrative range. phcog.comnih.gov

Standardization is also a critical step, especially for quantitative analysis. usp.org This involves using a primary standard or a pre-standardized titrant to ensure the accuracy of measurements. usp.org For chromatographic methods, this means using a certified reference standard of this compound to prepare a calibration curve against which unknown samples are measured. The use of well-characterized reference standards is fundamental to achieving reproducible and comparable results across different laboratories and studies.

Future Directions and Research Perspectives on Protostemotinine

Further Elucidation of Cryptic Biosynthetic Pathways

The biosynthesis of Stemona alkaloids, including Protostemotinine (B596388), is a complex process that is not yet fully understood. Current hypotheses suggest that these alkaloids are formed through intricate multi-step enzymatic reactions, but the specific enzymes and intermediate molecules involved remain largely uncharacterized. nih.govresearchgate.net The elucidation of these "cryptic" pathways is a key area for future research.

Advanced techniques in genomics, transcriptomics, and metabolomics can be employed to identify the gene clusters responsible for producing the enzymatic machinery required for this compound synthesis in Stemona sessilifolia. By identifying and characterizing these enzymes, such as oxidoreductases, transferases, and hydrolases, researchers can piece together the precise sequence of biochemical transformations. researchgate.net Understanding this pathway is not only of fundamental scientific interest but also opens the door to biotechnological production methods, potentially through engineered microorganisms, which could provide a sustainable source of the compound. nih.gov

Exploration of Novel Synthetic Routes and Chemoenzymatic Approaches

The chemical synthesis of this compound and related alkaloids is a significant challenge due to their complex, multi-ring structures and multiple stereocenters. While several total syntheses of related Stemona alkaloids have been achieved, these routes are often lengthy and low-yielding, limiting the availability of these compounds for extensive biological testing.

Future synthetic research will likely focus on developing more concise and efficient strategies. This could involve the discovery of novel chemical reactions and methodologies that can construct the core skeleton of this compound in fewer steps. Furthermore, the field of chemoenzymatic synthesis offers a promising avenue. nih.govmdpi.com This approach combines the strengths of traditional organic chemistry with the high selectivity of biological catalysts (enzymes). nih.govrsc.org By incorporating enzymes from the newly elucidated biosynthetic pathway into a synthetic plan, it may be possible to perform difficult chemical transformations with unparalleled precision, leading to more efficient and environmentally friendly production of this compound and its analogues. researchgate.netnih.gov

Discovery of Undiscovered Pharmacological Targets and Polypharmacology Investigations

While traditional uses of Stemona plants suggest activities like cough suppression, the specific molecular targets of this compound within the human body are largely unknown. A major future direction is the systematic investigation of its pharmacological profile to identify its protein binding partners and cellular pathways. This "target deconvolution" is essential for understanding how this compound exerts its biological effects and for identifying potential therapeutic applications.

Moreover, the concept of polypharmacology—where a single drug interacts with multiple targets—is increasingly recognized as important for treating complex diseases. wikipedia.orgnih.govnih.gov Given its complex structure, this compound may function as a multi-target agent. researchgate.net Future research should explore this possibility, investigating its potential to modulate several disease-related pathways simultaneously. This could reveal therapeutic potential in areas such as inflammation, neurodegenerative disorders, or cancer, where multi-target approaches are often more effective than single-target drugs. researchgate.net

Q & A

Q. What ethical guidelines govern this compound testing in animal models?

- Answer : Follow ARRIVE 2.0 guidelines for preclinical reporting. Justify sample sizes via power analysis to minimize animal use. Obtain IACUC approval for protocols involving pain/distress. Include mortality rates and adverse events in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.